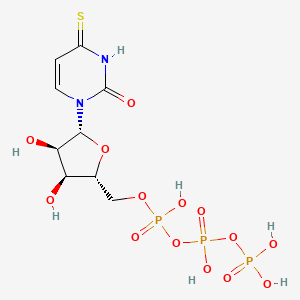![molecular formula C20H16N4O2S B1228481 3-amino-N-(4-methoxyphenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1228481.png)
3-amino-N-(4-methoxyphenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-methoxyphenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide is an aromatic amide.
Scientific Research Applications
Antiproliferative Activity
The compound demonstrates significant antiproliferative properties. It shows activity against the phospholipase C enzyme, a critical factor in cancer research. Modifying key functional groups in this compound affects its activity, with alterations at certain positions leading to either loss or enhancement of antiproliferative effects. This property makes it a potential candidate for cancer treatment research (van Rensburg et al., 2017).
Synthesis of Derivatives for Biological Activities
The compound serves as a precursor for various derivatives with potential biological activities. For instance, its derivatives have been synthesized and tested for antianaphylactic activity. These derivatives have shown promise in treating conditions related to allergic reactions (Wagner et al., 1993).
Role in Heterocyclic Chemistry
This compound plays a significant role in heterocyclic chemistry, particularly in synthesizing fused polyheterocyclic systems. Its structure allows for the creation of complex and diverse chemical compounds, which can be utilized in various pharmacological and chemical studies (Bakhite et al., 2005).
Antimicrobial Applications
Some derivatives of this compound have exhibited antimicrobial activities. This aspect is crucial in the development of new antimicrobial agents, especially in the face of increasing antibiotic resistance (Gad-Elkareem et al., 2011).
Implications in Cell Cycle and Apoptosis
The compound and its derivatives have been studied for their effects on cell cycle distribution and induction of apoptosis in certain cancer cell lines. These studies are essential for understanding the compound's potential as a chemotherapeutic agent (Queiroz et al., 2011).
Structural and Molecular Studies
X-ray structural analysis has been utilized to study the molecular structure of this compound and its derivatives. This research is vital in drug design and development, as it provides insights into how molecular modifications can influence biological activity (Dyachenko et al., 2019).
properties
Product Name |
3-amino-N-(4-methoxyphenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide |
|---|---|
Molecular Formula |
C20H16N4O2S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16N4O2S/c1-26-14-6-4-13(5-7-14)23-19(25)18-17(21)15-8-9-16(24-20(15)27-18)12-3-2-10-22-11-12/h2-11H,21H2,1H3,(H,23,25) |
InChI Key |
FWNSLTYTSOJHOP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol](/img/structure/B1228399.png)


![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![2-[2-Hex-1-ynyl-6-(methylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228411.png)


![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1228418.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)



